2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide
Description
2-(3-(3,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide is a pyridazinone-acetamide hybrid compound characterized by a 3,4-dimethylphenyl substituent on the pyridazinone core and an N-(4-fluoro-2-methylphenyl)acetamide side chain. Pyridazinone derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-13-4-5-16(10-14(13)2)19-8-9-21(27)25(24-19)12-20(26)23-18-7-6-17(22)11-15(18)3/h4-11H,12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLXUISIAUUPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the pyridazinone ring.
Substitution Reactions:
Acetamide Formation: The final step involves the acylation of the pyridazinone derivative with 4-fluoro-2-methylaniline in the presence of acylating agents like acetic anhydride or acetyl chloride.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity, often involving:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that maximize solubility and minimize environmental impact.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction of the pyridazinone ring can lead to dihydropyridazinone derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Alcohols, ketones.
Reduction Products: Dihydropyridazinones.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions due to their ability to stabilize transition states.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Investigated for its ability to bind to biological receptors, influencing cellular processes.
Medicine
Drug Development: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Diagnostic Agents: Potential use in imaging and diagnostic applications due to its unique chemical properties.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Table 1: Structural Features of Pyridazinone-Acetamide Derivatives
Key Observations :
- The target compound uniquely combines a 3,4-dimethylphenyl group (electron-donating) with a fluorinated acetamide, distinguishing it from chlorinated (e.g., ) or brominated (e.g., ) analogs.
- Pesticide analogs like alachlor prioritize chloroacetamide backbones with bulky alkyl/aryl groups for herbicidal activity, whereas the target compound’s design suggests a focus on pharmacological applications.
- Antipyrine hybrids (e.g., 6e ) replace acetamide with antipyrine moieties, altering target specificity (e.g., anti-inflammatory vs. kinase inhibition).
Key Observations :
- The target compound likely follows a similar synthetic route to , involving acid-amine coupling. Yields for pyridazinone-acetamides vary widely (10%–79%), influenced by substituent reactivity and purification challenges.
- Low yields in compounds like 8a may arise from steric hindrance or side reactions during amidation.
Physicochemical and Spectral Properties
Table 3: Spectral Data and Physicochemical Features
Key Observations :
- The target compound’s predicted LogP (~3.5) suggests moderate lipophilicity, comparable to 8a but lower than alachlor (LogP ~4.8), which may enhance aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
